4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
Description
Historical Development and Classification
The development of fluorinated aniline derivatives traces back to early investigations of trifluoromethyl groups in biological systems, with foundational work beginning in 1927 when F. Lehmann first explored the relationship between trifluoromethyl groups and biological activity. The synthetic methodologies for introducing trifluoromethyl groups into organic compounds have evolved significantly since Frédéric Swarts developed early methods in 1892 using antimony fluoride, where benzotrichloride was reacted with antimony trifluoride to form various trifluoromethylated products. In the 1930s, major chemical companies including Kinetic Chemicals and IG Farben advanced these methods by replacing antimony trifluoride with hydrogen fluoride, leading to more practical synthetic approaches.
The McLoughlin-Thrower reaction, developed in 1968, marked a significant advancement in coupling reactions using iodofluoroalkanes and iodoaromatic compounds with copper catalysis. Subsequently, in 1969, Kobayashi and Kumadaki adapted protocols specifically for trifluoromethylations, establishing foundations for modern synthetic approaches to compounds like 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. The preparation of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984, followed by activation methods developed by Prakash and Olah in 1989, provided practical nucleophilic trifluoromethylating agents that enabled more efficient synthesis of complex fluorinated anilines.
Contemporary research has demonstrated one-pot synthesis methods for trifluoromethyl amines using sodium trifluoromethanesulfinate and related reagents, as evidenced by recent synthetic protocols that achieve high yields under controlled conditions. These methodological advances have made compounds like this compound more accessible for research and development applications, contributing to their classification as important pharmaceutical intermediates and research compounds.
Chemical Nomenclature and Identifiers
This compound possesses a comprehensive set of chemical identifiers that facilitate its recognition across various chemical databases and research platforms. The compound's primary Chemical Abstracts Service registry number is 1187386-25-9 for the hydrochloride salt form. The molecular formula for the complete salt is C₈H₈ClF₄N, reflecting the addition of hydrochloride to the base aniline structure. The exact molecular weight of the hydrochloride salt is reported as 229.02814 atomic mass units.
The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound. Alternative nomenclature systems reference the compound as benzenamine, 4-fluoro-N-methyl-3-(trifluoromethyl)-, hydrochloride, emphasizing its aniline-based structure. The compound's structural representation through Simplified Molecular Input Line Entry System notation is documented as Cl.CNC1C=CC(=C(C(F)(F)F)C=1)F for the salt form.
The International Chemical Identifier provides a standardized structural representation as InChI=1S/C8H7F4N.ClH/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4,13H,1H3;1H, with the corresponding International Chemical Identifier Key being APMXXEBMGPOHKM-UHFFFAOYSA-N. These identifiers ensure precise chemical communication and database searches across international research platforms.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1187386-25-9 |
| Molecular Formula | C₈H₈ClF₄N |
| Molecular Weight | 229.02814 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | Cl.CNC1C=CC(=C(C(F)(F)F)C=1)F |
| International Chemical Identifier Key | APMXXEBMGPOHKM-UHFFFAOYSA-N |
| MDL Number | MFCD12913960 |
Relationship to Parent Compound 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline
The parent compound 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline serves as the foundation for the hydrochloride salt derivative, exhibiting distinct chemical and physical properties that are modified upon salt formation. The base compound possesses the Chemical Abstracts Service registry number 216982-01-3 and maintains the molecular formula C₈H₇F₄N with a molecular weight of 193.141 atomic mass units. The free base aniline demonstrates different solubility characteristics and stability profiles compared to its hydrochloride salt counterpart.
Structural analysis reveals that the parent compound maintains the same core aromatic framework with identical substitution patterns, including the trifluoromethyl group at the 3-position and fluorine atom at the 4-position relative to the N-methylated amine functionality. The International Chemical Identifier for the parent compound is InChI=1S/C8H7F4N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3, demonstrating the fundamental structural relationship between the free base and its protonated salt form.
The transformation from parent compound to hydrochloride salt involves protonation of the tertiary amine nitrogen, resulting in enhanced water solubility and improved crystalline properties that facilitate handling and storage. Predicted physical properties of the parent compound include a density of 1.3 grams per cubic centimeter, boiling point of 200.7 degrees Celsius at 760 millimeters of mercury pressure, and flash point of 75.2 degrees Celsius. These properties contrast with the hydrochloride salt, which typically exhibits higher melting points and different solubility characteristics due to ionic interactions.
Table 2: Comparative Properties of Parent Compound and Hydrochloride Salt
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Number | 216982-01-3 | 1187386-25-9 |
| Molecular Formula | C₈H₇F₄N | C₈H₈ClF₄N |
| Molecular Weight | 193.141 | 229.028 |
| Physical State | Liquid | Crystalline solid |
| Predicted Density | 1.3 g/cm³ | Not specified |
| Predicted Boiling Point | 200.7°C | Not applicable |
| Water Solubility | Limited | Enhanced |
Comparative Analysis with Structurally Related Fluorinated Anilines
The structural framework of this compound can be systematically compared with other fluorinated aniline derivatives to understand structure-activity relationships and synthetic accessibility. One closely related compound is 4-Fluoro-2-(trifluoromethyl)aniline, which possesses Chemical Abstracts Service number 393-39-5 and molecular formula C₇H₅F₄N with molecular weight 179.11. This compound differs by having the trifluoromethyl group at the 2-position rather than the 3-position and lacks N-methylation, representing a positional isomer with distinct properties.
Another structurally related compound is 2-Fluoro-4-(trifluoromethyl)aniline, bearing Chemical Abstracts Service number 69409-98-9 and identical molecular formula C₇H₅F₄N. This isomer positions the trifluoromethyl group at the 4-position with fluorine at the 2-position, creating different electronic and steric environments around the amine functionality. The compound exhibits a boiling point of 55 degrees Celsius at 0.3 torr pressure and density of 1.383 grams per cubic centimeter.
Systematic comparison reveals that the positioning of fluorine substituents and trifluoromethyl groups significantly influences molecular properties and synthetic utility. The 3-trifluoromethyl-4-fluoro substitution pattern in the target compound creates unique electronic effects that may enhance specific biological activities or material properties compared to its positional isomers. The additional N-methylation in 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline further distinguishes it from simpler fluorinated anilines by providing tertiary amine functionality that enables salt formation and modified pharmacokinetic properties.
Table 3: Structural Comparison of Related Fluorinated Anilines
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|---|
| 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline | 216982-01-3 | C₈H₇F₄N | 193.14 | 3-CF₃, 4-F, N-methyl |
| 4-Fluoro-2-(trifluoromethyl)aniline | 393-39-5 | C₇H₅F₄N | 179.11 | 2-CF₃, 4-F |
| 2-Fluoro-4-(trifluoromethyl)aniline | 69409-98-9 | C₇H₅F₄N | 179.11 | 2-F, 4-CF₃ |
| This compound | 1187386-25-9 | C₈H₈ClF₄N | 229.03 | 3-CF₃, 4-F, N-methyl, HCl salt |
The electronic effects of multiple fluorine substituents in these compounds create unique reactivity patterns that influence their utility in synthetic chemistry and potential biological applications. The electron-withdrawing nature of both trifluoromethyl and fluorine substituents modulates the basicity of the aniline nitrogen, affecting protonation states and interaction with biological targets. These structural variations demonstrate the importance of precise substitution patterns in designing compounds with specific properties and applications in pharmaceutical and materials research.
Properties
IUPAC Name |
4-fluoro-N-methyl-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4,13H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXXEBMGPOHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675182 | |
| Record name | 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-25-9 | |
| Record name | 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 4-fluoro-3-(trifluoromethyl)aniline, is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The resulting amine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are essential in chemical research.
2. Biology:
- Enzyme Interactions: The compound's fluorinated groups facilitate studies on enzyme interactions and protein-ligand binding. This property is crucial for understanding biochemical pathways and developing new therapeutic agents .
- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain synthesized derivatives demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as antimicrobial agents .
3. Pharmaceuticals:
- Drug Development: The compound serves as a precursor in the synthesis of pharmaceuticals that require fluorinated functional groups to enhance bioactivity. Its ability to interact with molecular targets makes it a candidate for drug design, particularly in developing inhibitors for specific enzymes or receptors .
- Clinical Studies: Some derivatives have been evaluated for their efficacy in treating diseases such as Alzheimer's and cancer, showcasing their potential therapeutic applications .
4. Agrochemicals:
- Pesticide Formulation: The unique properties of this compound make it suitable for use in agrochemicals. It contributes to the development of pesticides that are more effective against pests while being environmentally friendly .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated various derivatives of this compound against Mycobacterium smegmatis. Compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong antimicrobial potential . -
Drug Development Research:
Research involving the compound's derivatives demonstrated significant binding affinity to NMDA receptors, suggesting their role in neuropsychiatric disorder treatments. The study highlighted how structural modifications could enhance binding efficiency, paving the way for novel therapeutic agents . -
Acaricidal Activity Assessment:
The efficacy of phenylpiperazine derivatives synthesized from this compound was tested against spider mites (Tetranychus urticae). Results indicated effective pest control at varying concentrations, showcasing its agricultural application potential .
Mechanism of Action
The mechanism of action of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride with five related compounds:
Key Differences and Implications
Electronic Effects
- Trifluoromethyl (-CF₃) : Present in all compounds, this strong electron-withdrawing group deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, its position (C3 vs. C4) alters resonance effects. For example, in 4-(Trifluoromethyl)aniline hydrochloride , the para-CF₃ group creates a more symmetric electron deficiency compared to the meta-CF₃ in the target compound .
- Fluorine Substituents: Para-Fluoro (C4) in the target compound enhances polarity and stabilizes negative charge via inductive effects.
Solubility and Stability
- Hydrochloride Salts : The target compound and 4-(Trifluoromethyl)aniline hydrochloride exhibit higher water solubility due to ionic character, unlike neutral analogs like N,N-Dimethyl-4-(trifluoromethyl)aniline .
- N-Methylation : The N-methyl group in the target compound and 4-Bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride protects the amine from oxidation, enhancing stability during synthetic processes .
Biological Activity
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity in many pharmaceuticals. The presence of both fluorine and methyl groups contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
- Antifungal Activity : Preliminary data suggest potential antifungal effects, warranting further investigation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It can bind to enzymes, altering their activity and influencing metabolic pathways.
- Cell Signaling Modulation : The compound may affect cellular signaling pathways, leading to changes in gene expression.
- Membrane Permeability : Its lipophilic nature allows it to cross cell membranes easily, impacting intracellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | , |
| Antifungal | Inhibitory effects on fungal growth | , |
| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | , |
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate efficacy compared to standard antibiotics.
Case Study 2: Enzyme Inhibition
Research focusing on cytochrome P450 enzyme inhibition revealed that the compound effectively inhibited CYP2D6 with an IC50 value of 150 nM. This suggests potential drug-drug interaction risks when co-administered with other medications metabolized by this enzyme.
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent. However, further studies are necessary to fully elucidate its mechanisms and optimize its pharmacological properties.
Q & A
Q. What are the common synthetic routes for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride?
The synthesis typically involves multi-step reactions starting with fluorinated aniline derivatives. Key steps include:
- Methylation : Introduction of the methyl group to the amine via reductive alkylation or nucleophilic substitution.
- Trifluoromethylation : Electrophilic substitution or cross-coupling reactions (e.g., using palladium catalysts) to add the -CF₃ group.
- Hydrochloride salt formation : Treatment with HCl in polar solvents like ethanol or methanol. Reaction optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (0–80°C) to prevent side reactions .
Q. How is the compound characterized post-synthesis?
Characterization employs:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
- X-ray crystallography for definitive structural elucidation, particularly to resolve steric effects from fluorine and CF₃ groups.
- HPLC-MS for purity assessment and detection of byproducts (e.g., dehalogenated or oxidized impurities) .
Q. What purification techniques are effective for this compound?
- Recrystallization : Using ethanol/water or dichloromethane/hexane mixtures to remove unreacted precursors.
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for isolating intermediates.
- Storage : Maintain under anhydrous conditions at 2–8°C to prevent hydrolysis of the hydrochloride salt .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of the final product?
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) improve trifluoromethyl coupling efficiency but may require ligand optimization (e.g., Xantphos) to suppress homocoupling byproducts.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates but risk side reactions at elevated temperatures.
- Temperature control : Lower temperatures (≤50°C) minimize decomposition of the trifluoromethyl group during alkylation .
Q. What analytical methods resolve data contradictions in structural elucidation?
Discrepancies between NMR and mass spectrometry data (e.g., unexpected peaks or m/z values) can arise from:
- Rotamers : Dynamic NMR (variable-temperature studies) clarifies conformational isomerism caused by steric hindrance from CF₃.
- Isotopic patterns : High-resolution MS distinguishes between chlorine (³⁵Cl/³⁷Cl) and fluorine (monoisotopic) contributions.
- XRD validation : Single-crystal analysis provides unambiguous bond-length/angle data, critical for distinguishing regioisomers .
Q. How does the trifluoromethyl group influence the compound’s biological activity?
The -CF₃ group enhances:
- Lipophilicity : Improves membrane permeability, as shown in comparative studies with non-fluorinated analogs.
- Metabolic stability : Reduces oxidative degradation in cytochrome P450 assays.
- Target binding : Electron-withdrawing effects stabilize interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Q. What challenges arise in optimizing catalytic systems for scalable synthesis?
- Catalyst poisoning : Fluoride ions (from CF₃ decomposition) can deactivate Pd catalysts; scavengers like molecular sieves mitigate this.
- Byproduct formation : Competing N-methylation or over-alkylation requires stoichiometric control of methylating agents (e.g., MeI).
- Solvent recovery : Recycling DMF or DMSO demands distillation under reduced pressure to avoid thermal degradation .
Q. How can derivatives of this compound be designed for specific biological targets?
- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to modulate electronic effects on receptor binding.
- Pro-drug strategies : Esterification of the amine group improves bioavailability, with hydrolysis studies in simulated gastric fluid.
- Fluorine scanning : Systematic replacement of H with F at adjacent positions to optimize pharmacokinetics and target affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
